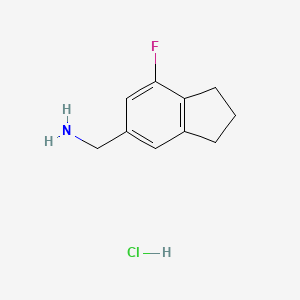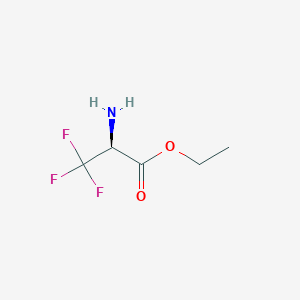
ethyl (2S)-2-amino-3,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and three fluorine atoms attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with ammonia or an amine under suitable conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by an amino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol or further to an alkane.
Substitution: The fluorine atoms can be substituted by other nucleophiles such as halides, hydroxides, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the ester group can yield alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ethyl (2S)-2-amino-3,3,3-trifluoropropanoate exerts its effects depends on its interaction with molecular targets. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3,3,3-trifluoropropanoate: Lacks the stereochemistry at the 2-position, which can affect its biological activity and interactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
2-Amino-3,3,3-trifluoropropanoic acid: The free acid form, which can have different chemical properties and applications compared to the ester derivatives.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoromethyl group, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H8F3NO2 |
|---|---|
Poids moléculaire |
171.12 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1 |
Clé InChI |
CLPSWBHEWJZMBS-VKHMYHEASA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C(F)(F)F)N |
SMILES canonique |
CCOC(=O)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)

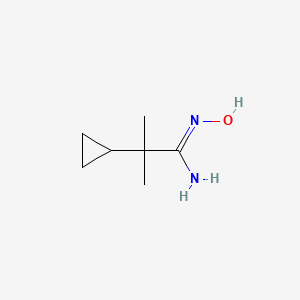
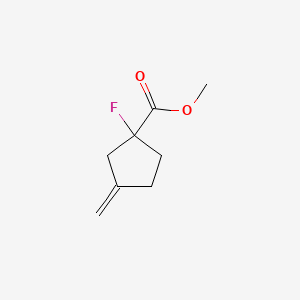
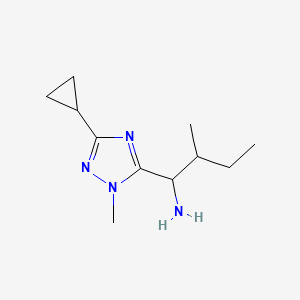
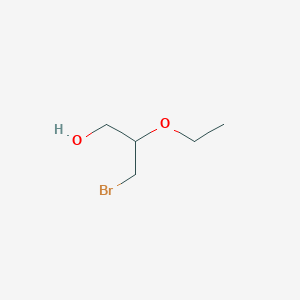
![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
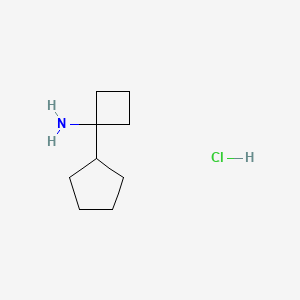
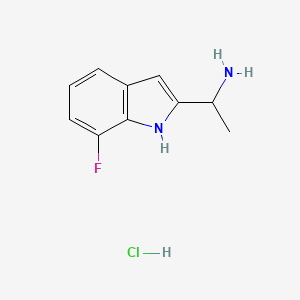
![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)
